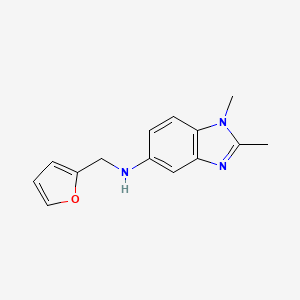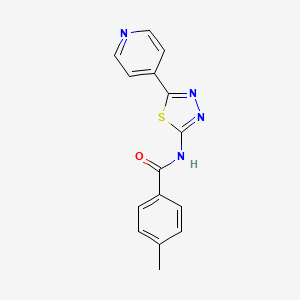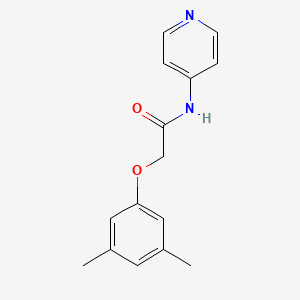![molecular formula C15H21N3 B7595472 N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline](/img/structure/B7595472.png)
N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline, also known as PPM or PPM-18, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PPM is a pyrazole-based compound that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail.
Wirkmechanismus
The mechanism of action of N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. This compound has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that plays a role in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and fungi, and reduces the production of inflammatory cytokines. In vivo studies have shown that this compound has anti-inflammatory and analgesic effects, and reduces the growth of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline has several advantages for lab experiments, including its low cost, ease of synthesis, and stability. However, this compound has some limitations, such as its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline. One direction is to further investigate the mechanism of action of this compound and its potential targets. Another direction is to explore the use of this compound as a scaffold for the development of new drugs. Additionally, the use of this compound in material science and analytical chemistry can be further explored. Finally, the potential toxicity of this compound needs to be further investigated to ensure its safety for use in various applications.
In conclusion, this compound is a pyrazole-based compound that has gained attention in scientific research due to its potential applications in various fields. This compound can be synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for research on this compound, including the investigation of its mechanism of action and potential targets, the development of new drugs based on this compound, and the exploration of its use in material science and analytical chemistry.
Synthesemethoden
N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline can be synthesized using different methods, including the reaction of 3-pentanone with hydrazine hydrate, followed by reaction with 4-chloroaniline and then with formaldehyde. Another method involves the reaction of 3-pentanone with phenylhydrazine, followed by reaction with 4-chloroaniline and then with formaldehyde. The yield of this compound using these methods is around 50-60%.
Wissenschaftliche Forschungsanwendungen
N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been found to have anti-inflammatory, antitumor, and antifungal activities. In material science, this compound has been used as a ligand for the synthesis of metal-organic frameworks. In analytical chemistry, this compound has been used as a reagent for the determination of trace amounts of copper.
Eigenschaften
IUPAC Name |
N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3/c1-3-15(4-2)18-11-10-14(17-18)12-16-13-8-6-5-7-9-13/h5-11,15-16H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEVXYGHFVRJQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C=CC(=N1)CNC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Aminocyclopentyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7595392.png)



![5-[(2-Fluoro-5-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B7595422.png)
![3-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595423.png)
![3-[[2-(4-Methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595427.png)
![3,5-Dimethyl-1-[(1-propan-2-ylpyrazol-3-yl)methyl]pyrazole](/img/structure/B7595436.png)
![3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595458.png)
![Propan-2-yl 4-[2-(2,6-diethylanilino)-2-oxoethyl]-1-methylpyrrolo[3,2-b]pyrrole-5-carboxylate](/img/structure/B7595476.png)
![3-[[Cyclopentyl(methyl)carbamoyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595482.png)
![N-[(1-hydroxycyclohexyl)methyl]thiadiazole-5-carboxamide](/img/structure/B7595490.png)

